4-(Trifluoromethyl)-2-((trifluoromethyl)thio)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Trifluoromethyl)-2-((trifluoromethyl)thio)pyrimidine is a compound characterized by the presence of trifluoromethyl groups attached to a pyrimidine ring. The trifluoromethyl group is known for its significant role in pharmaceuticals, agrochemicals, and materials science due to its unique chemical properties .
Preparation Methods
The synthesis of 4-(Trifluoromethyl)-2-((trifluoromethyl)thio)pyrimidine typically involves radical trifluoromethylation. The reaction conditions often require specific catalysts and controlled environments to ensure the successful incorporation of the trifluoromethyl groups .
Chemical Reactions Analysis
4-(Trifluoromethyl)-2-((trifluoromethyl)thio)pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Scientific Research Applications
4-(Trifluoromethyl)-2-((trifluoromethyl)thio)pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(Trifluoromethyl)-2-((trifluoromethyl)thio)pyrimidine involves the interaction of its trifluoromethyl groups with molecular targets. These interactions can lead to the inhibition of specific enzymes or the activation of certain receptors, resulting in various biological effects. The pathways involved in these interactions are complex and depend on the specific application of the compound .
Comparison with Similar Compounds
4-(Trifluoromethyl)-2-((trifluoromethyl)thio)pyrimidine can be compared with other trifluoromethyl-containing compounds, such as:
4-(Trifluoromethyl)pyridine: Known for its use in organic synthesis and as a precursor in pharmaceutical production.
4-(Trifluoromethyl)piperidine: Used in the synthesis of various fluorinated compounds and studied for its potential biological activities.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions and applications in various fields .
Properties
Molecular Formula |
C6H2F6N2S |
---|---|
Molecular Weight |
248.15 g/mol |
IUPAC Name |
4-(trifluoromethyl)-2-(trifluoromethylsulfanyl)pyrimidine |
InChI |
InChI=1S/C6H2F6N2S/c7-5(8,9)3-1-2-13-4(14-3)15-6(10,11)12/h1-2H |
InChI Key |
KVGFMIBAKPUYBH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1C(F)(F)F)SC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.